1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone
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Overview
Description
1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone involves several steps:
Cyclization: The initial step often involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The acetylenes are then reacted with propargylamine to yield N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), produces the desired pyrrolopyrazine derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its kinase inhibitory properties, making it a candidate for drug development against cancer and other diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone involves its interaction with molecular targets such as kinases. The nitrogen atoms in the pyrazine ring form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone can be compared with other pyrrolopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
6H-Pyrrolo[3,4-b]pyrazine: Known for its different biological activities and synthetic routes.
These comparisons highlight the unique kinase inhibitory properties of this compound, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(5H-pyrrolo[2,3-b]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-4-10-8-6(11-7)2-3-9-8/h2-4H,1H3,(H,9,10) |
InChI Key |
BAHKLWUABKYWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C(=N1)C=CN2 |
Origin of Product |
United States |
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